MFCD18317064
Description
However, based on comparative methodologies outlined in the literature, such compounds are typically analyzed for their physicochemical properties, synthetic routes, and bioactivity profiles . For instance, compounds with analogous MDL identifiers (e.g., MFCD11044885, MFCD13195646) often belong to heterocyclic or organoboron families, which are critical in pharmaceutical and materials science .
Properties
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-8-3-4-10(15)6-11(8)9-5-12(14(17)18)13(19-2)16-7-9/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSMPNXXPNQZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=C(N=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687220 | |
| Record name | 5-(5-Fluoro-2-methylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-23-7 | |
| Record name | 5-(5-Fluoro-2-methylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of MFCD18317064 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents . The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
MFCD18317064 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in ambient catalyst-free oxidation reactions using water radical cations . These reactions are facilitated by water microdroplets and occur under ambient conditions, achieving high yields without the need for traditional chemical catalysts or oxidants . The major products formed from these reactions include quaternary ammonium cations, which are significant for drug development .
Scientific Research Applications
MFCD18317064 has a wide range of scientific research applications. In chemistry, it is used for studying oxidation reactions and the formation of quaternary ammonium compounds . In biology and medicine, it plays a role in drug development due to its ability to form stable and reactive intermediates . Additionally, its stability and solubility make it suitable for industrial applications, including the preparation of pharmaceutical compositions .
Mechanism of Action
The mechanism of action of MFCD18317064 involves its interaction with molecular targets and pathways. For example, in oxidation reactions, water radical cations facilitate the transformation of aromatic amines into quaternary ammonium cations . This process is driven by the unique reactivity of water radical cations, which act as catalysts in the absence of traditional chemical oxidants .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Functional and Application-Based Comparison
- CAS 918538-05-3 : Used as a kinase inhibitor precursor due to its dichloropyrrolo-triazine core, which enhances target binding affinity .
- CAS 1533-03-5 : Employed in agrochemicals for its trifluoromethyl group, which improves metabolic stability .
- This compound (Projected) : Likely shares applications in drug discovery, given structural parallels to CAS 918538-05-3, but may require solubility enhancers for in vivo efficacy.
Research Findings and Limitations
- Sustainability : CAS 1533-03-5’s synthesis uses recyclable catalysts (e.g., A-FGO), aligning with green chemistry principles, unlike halogenated analogs like CAS 918538-05-3 .
- Data Gaps : Direct experimental data for this compound are absent in the provided evidence, necessitating further validation of modeled properties.
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